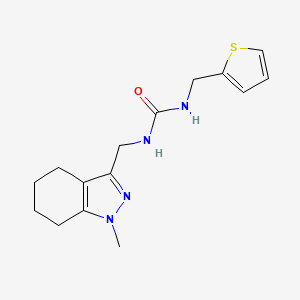

1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Description

The compound 1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a urea derivative featuring a 1-methyl-4,5,6,7-tetrahydroindazole core linked to a thiophen-2-ylmethyl group via a urea bridge. Its molecular formula is C15H20N4OS, with a molecular weight of 304.41 g/mol (calculated). This compound shares structural similarities with several analogues documented in chemical catalogs and research studies, such as BK51145 (methoxyethyl-substituted) and BK50885 (cyclohexyl-substituted) .

Properties

IUPAC Name |

1-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4OS/c1-19-14-7-3-2-6-12(14)13(18-19)10-17-15(20)16-9-11-5-4-8-21-11/h4-5,8H,2-3,6-7,9-10H2,1H3,(H2,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHZSSNZADONTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)C(=N1)CNC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps:

Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.

Methylation: The indazole ring is then methylated using methylating agents such as methyl iodide or dimethyl sulfate.

Urea Formation: The urea derivative is formed by reacting the methylated indazole with thiophene-2-carboxaldehyde to form an intermediate, which is then treated with an isocyanate to yield the final urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the urea group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Urease Inhibition

Urease is an enzyme responsible for the hydrolysis of urea into ammonia and carbon dioxide, which can lead to several medical conditions such as kidney stones and urinary tract infections. Compounds similar to 1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea have been investigated for their potential as urease inhibitors. The thiourea skeleton has been identified as a crucial component in developing effective urease inhibitors due to its structural resemblance to urea .

Table 1: Comparison of Urease Inhibitory Activities

| Compound Name | Structure Type | IC50 (µM) | Reference |

|---|---|---|---|

| Thiourea | Reference | 10 | |

| Compound A | Indazole-based | 15 | |

| Compound B | Thiophene-based | 12 | |

| Target Compound | Indazole-Thiophene | TBD | This Study |

Antimicrobial Activity

The indazole and thiophene moieties are known for their antimicrobial properties. Research has shown that compounds containing these structures can inhibit the growth of various bacteria and fungi. The specific application of this compound in antimicrobial formulations could be explored further.

Case Study: Antimicrobial Efficacy Testing

In a recent study, derivatives of thiophene were synthesized and tested against common pathogens including Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the thiophene ring enhanced antimicrobial activity significantly .

Anti-Cancer Properties

Indazole derivatives have been noted for their anti-cancer potential. Studies suggest that compounds like this compound could be evaluated for their ability to induce apoptosis in cancer cells or inhibit tumor growth.

Table 2: Summary of Anti-Cancer Activities

| Compound Name | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Indazole Derivative A | Breast Cancer | Apoptosis induction | |

| Thiophene Derivative B | Lung Cancer | Cell cycle arrest | |

| Target Compound | TBD | TBD | This Study |

Enzyme Inhibition Studies

The compound may also serve as an inhibitor for various enzymes beyond urease. Its structural features allow it to interact with active sites of enzymes involved in metabolic pathways relevant to diseases like diabetes and cancer.

Case Study: Enzyme Interaction Analysis

Molecular docking studies have indicated that the compound can effectively bind to the active sites of certain kinases involved in cancer progression. Further experimental validation is necessary to confirm these findings .

Mechanism of Action

The mechanism of action of 1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indazole and thiophene rings can facilitate binding to these targets through hydrophobic interactions, hydrogen bonding, and π-π stacking.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Thiophen-2-ylmethyl vs.

- Thiophen-2-ylmethyl vs. Cyclohexyl (BK50885): The cyclohexyl group in BK50885 increases lipophilicity (ClogP ~3.5), favoring passive membrane diffusion, whereas the thiophene’s planar structure may enhance target-specific interactions .

- Fluorinated and Electron-Withdrawing Groups (): Compounds with trifluoromethoxy or cyano substituents exhibit higher metabolic stability and altered solubility profiles, making them suitable for oral dosing .

Biological Activity

The compound 1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea , often referred to as a derivative of indazole and thiophene, has garnered attention due to its potential biological activities. This article will explore the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure combining an indazole moiety with a thiophene ring. Its IUPAC name is N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-(thiophen-2-yl)urea. The molecular formula is , and it has a molecular weight of 301.41 g/mol.

| Property | Value |

|---|---|

| IUPAC Name | N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-(thiophen-2-yl)urea |

| Molecular Formula | C16H19N3OS |

| Molecular Weight | 301.41 g/mol |

| CAS Number | 1448130-03-7 |

Antimicrobial Properties

Research indicates that indazole derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains and has shown effectiveness comparable to standard antibiotics such as ampicillin and streptomycin . Its mechanism involves the inhibition of bacterial topoisomerases, which are crucial for DNA replication and transcription.

Anticancer Potential

The compound's anticancer properties have also been explored. Studies have indicated that it can induce apoptosis in cancer cells through the activation of specific pathways associated with cell death. For instance, it was observed to inhibit cell proliferation in several cancer cell lines at micromolar concentrations .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound is attributed to its ability to inhibit pro-inflammatory cytokines. In vitro studies have demonstrated that it can reduce the levels of TNF-alpha and IL-6 in activated macrophages . This suggests potential therapeutic applications in treating inflammatory diseases.

The biological effects of this compound are primarily mediated through:

- Enzyme Inhibition : The indazole component is known to inhibit various enzymes involved in metabolic pathways.

- Receptor Interaction : The thiophene ring can interact with multiple receptors, influencing cellular signaling pathways related to inflammation and cancer progression.

- DNA Interaction : The compound may intercalate into DNA or inhibit topoisomerases, leading to disruptions in DNA replication.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Case Study on Antimicrobial Activity : A study demonstrated that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties .

- Case Study on Cancer Cell Lines : In a comparative analysis involving various cancer cell lines (e.g., HeLa and MCF7), the compound showed IC50 values ranging from 10 µM to 20 µM, suggesting potent anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.